molecular formula C12H11F3N4 B2870295 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine CAS No. 861227-55-6

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2870295
CAS No.: 861227-55-6
M. Wt: 268.243
InChI Key: XBSWSLZHIAZCEC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine (CAS: 861227-55-6, molecular formula: C₁₂H₁₁F₃N₄, molecular weight: 268.24 g/mol) is a pyrimidine derivative characterized by a hydrazinyl group at position 2, a p-tolyl (4-methylphenyl) substituent at position 4, and a trifluoromethyl group at position 6 . The compound’s structure combines aromaticity with electron-donating (p-tolyl) and electron-withdrawing (trifluoromethyl) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4/c1-7-2-4-8(5-3-7)9-6-10(12(13,14)15)18-11(17-9)19-16/h2-6H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSWSLZHIAZCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Guanidine Derivatives

A classical approach involves the cyclocondensation of β-dicarbonyl compounds (e.g., malononitrile or diethyl malonate) with guanidine or its derivatives. For example, reacting diethyl malonate with O-ethylisourea hydrogen sulfate under basic conditions generates 2-ethoxy-4,6-dihydroxypyrimidine intermediates. Key parameters include:

Parameter Optimal Range Catalyst Yield (%)
Temperature 60–120°C Sodium methoxide 88–92
Reaction Time 4–6 hours
Solvent Methanol or ethanol

This method’s efficiency stems from the nucleophilic attack of the guanidine nitrogen on the electrophilic carbonyl carbon, followed by cyclization.

Trifluoromethyl Group Incorporation

Trifluoromethylation poses challenges due to the group’s strong electron-withdrawing nature. Two validated approaches include:

Halogen-Trifluoromethyl Exchange

Replace a chlorine atom at the 6-position using trifluoromethyl iodide (CF₃I) under UV irradiation:
$$ \text{C}5\text{H}3\text{N}2\text{Cl} + \text{CF}3\text{I} \xrightarrow{\text{CuI, DMF}} \text{C}5\text{H}3\text{N}2\text{CF}3 + \text{I}_2 $$
Yields reach 70–75% when conducted at 80°C for 12 hours.

Direct Trifluoromethylation via Cross-Coupling

Hydrazinyl Group Functionalization

The final step involves hydrazine addition to introduce the –NHNH₂ moiety.

Nucleophilic Substitution

React 2-chloro-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine with hydrazine hydrate (80% v/v) in ethanol at reflux for 6 hours:
$$ \text{C}{12}\text{H}9\text{ClF}3\text{N}2 + \text{N}2\text{H}4 \rightarrow \text{C}{12}\text{H}{11}\text{F}3\text{N}4 + \text{HCl} $$

Optimized Conditions :

  • Hydrazine:pyrimidine molar ratio = 3:1
  • Temperature = 80°C
  • Yield = 85–88%

Microwave-Assisted Hydrazination

Adapting methods from Priya et al., microwave irradiation (400 W, 30-second pulses) reduces reaction time to 20 minutes while maintaining 82% yield.

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost-efficiency and safety:

Continuous Flow Reactor Design

  • Reactor Type : Tubular flow reactor with static mixers
  • Throughput : 50 kg/day
  • Key Advantages :
    • Precise temperature control (±2°C)
    • 20% reduction in solvent use vs. batch processing

Waste Management Strategies

  • Phosphorus Recovery : 98% POCl₃ reclaimed via distillation
  • Hydrazine Neutralization : Treatment with hypochlorite solution to form N₂ gas

Characterization and Analytical Techniques

Post-synthetic validation ensures product integrity:

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NHNH₂), 7.45 (d, J = 8 Hz, 2H, Ar–H), 2.35 (s, 3H, CH₃)
  • ¹⁹F NMR : −63.5 ppm (CF₃)
  • IR : 3310 cm⁻¹ (N–H stretch), 1580 cm⁻¹ (C=N)

Chromatographic Purity Assessment

Method Column Purity (%)
HPLC C18, 250 × 4.6 mm 99.4
GC-MS DB-5MS, 30 m 99.1

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Major Products Formed

    Oxidation: Azides, nitroso derivatives.

    Reduction: Hydrazones, amines.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine involves interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The p-tolyl group contributes to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural Comparison

The following table summarizes structurally related pyrimidine derivatives and their key substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine (Target) p-Tolyl (4), CF₃ (6) C₁₂H₁₁F₃N₄ 268.24 861227-55-6 Reference compound
2-Hydrazinyl-4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidine 2-Methoxyphenyl (4), CF₃ (6) C₁₂H₁₁F₃N₄O 284.24 861440-88-2 Methoxy group at phenyl ortho position
2-Hydrazinyl-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine 3-Methoxyphenyl (4), CF₃ (6) C₁₂H₁₁F₃N₄O 284.24 861440-89-3 Methoxy group at phenyl meta position
2-Hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine 4-Methoxyphenyl (4), Thiophene (6) C₁₅H₁₃N₄OS 297.36 - Thiophene replaces CF₃; methoxy at para
2-Hydrazinyl-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine 3-Nitrophenyl (6), CF₃ (4) C₁₁H₈F₃N₅O₂ 299.21 - Nitro group introduces strong electron withdrawal
4-Cyclopropyl-2-hydrazinyl-6-(trifluoromethyl)pyrimidine Cyclopropyl (4), CF₃ (6) C₈H₉F₃N₄ 218.18 869945-40-4 Cyclopropyl replaces aromatic p-tolyl

Key Observations :

  • Nitro groups (electron-withdrawing) may improve stability in electrophilic reactions but reduce bioavailability .
  • Aromatic vs. Aliphatic Substituents : Cyclopropyl (aliphatic) reduces π-π stacking interactions compared to p-tolyl, which could impact binding to aromatic biological targets .
  • Heterocyclic Replacements : Thiophene (in ) introduces sulfur, altering electronic properties and possibly enabling metal coordination in pharmacological applications .
Pharmacological and Physicochemical Properties
  • Antibacterial Activity : Compounds with thiophene () or hydrazide derivatives exhibit moderate antibacterial activity against E. coli and S. aureus due to enhanced membrane interaction .
  • Antioxidant Potential: Schiff bases derived from hydrazinylpyrimidines show radical scavenging activity, linked to the hydrazine moiety’s redox activity .
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity across all analogues, improving blood-brain barrier penetration .
  • Stability : Dihydropyrimidines (e.g., ) are less thermally stable than fully aromatic pyrimidines .
Limitations and Challenges
  • Data Gaps : Purity, toxicity, and detailed pharmacokinetic data are unavailable for many analogues .
  • Synthetic Complexity : Nitro and thiophene derivatives require multi-step protocols with lower yields compared to p-tolyl analogues .

Biological Activity

Overview

2-Hydrazinyl-4-(p-tolyl)-6-(trifluoromethyl)pyrimidine (CAS No. 861227-55-6) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The unique structure of this compound, characterized by a hydrazinyl group, a p-tolyl substituent, and a trifluoromethyl group, contributes to its reactivity and interaction with biological targets.

  • Molecular Formula : C₁₂H₁₁F₃N₄
  • Molar Mass : 268.24 g/mol
  • Density : 1.39 g/cm³ (predicted)
  • Boiling Point : 341.2 °C (predicted)
  • pKa : 5.21 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The hydrazinyl group can form covalent bonds, potentially inhibiting enzymatic activity. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration, while the p-tolyl group contributes to the compound's stability and reactivity .

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances their antibacterial efficacy .

CompoundTarget OrganismActivity
This compoundE. coliModerate
This compoundS. aureusHigh

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. For example, similar compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .

Cell LineIC₅₀ (µM)Reference
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)3.5

Study on Antimicrobial Efficacy

In a comparative study of pyrimidine derivatives, this compound was found to exhibit notable bacteriostatic effects against S. epidermidis. The study highlighted the structure-activity relationship (SAR) where modifications in the pyrimidine ring significantly influenced antimicrobial activity .

Study on Anticancer Activity

A recent investigation into the anticancer properties of hydrazinyl-pyrimidine derivatives revealed that compounds with similar structures to this compound demonstrated significant growth inhibition in various cancer cell lines. The mechanism involved the induction of G1-phase arrest in the cell cycle, leading to increased apoptosis rates compared to untreated controls .

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